molecular formula C10H12Br2O B12830904 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

Cat. No.: B12830904
M. Wt: 308.01 g/mol
InChI Key: VWOOQEVTHOLYDK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is a halogenated aromatic compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This chemical serves as a versatile building block in organic synthesis. The presence of both bromine substituents on the aromatic ring and the flexible bromoethoxy side chain makes it a valuable intermediate for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers can utilize this compound in the development of novel compounds for various scientific fields. The bromine on the ring is typically amenable to reactions such as Suzuki or Ullmann coupling, while the bromoethoxy chain can be used to introduce ether-linked functionalities. Please consult the product's Certificate of Analysis for specific data on purity, structure, and handling. All research must adhere to safe laboratory practices.

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3

InChI Key

VWOOQEVTHOLYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCBr)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .

Scientific Research Applications

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with structurally related benzene derivatives (Table 1). Key differences lie in substituent types, positions, and electronic effects.

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene Br (C5), 2-bromoethoxy (C2), CH₃ (C1, C3) C₁₀H₁₁Br₂O 328.91 Polymer synthesis, organometallics
5-Bromo-2-iodo-1,3-dimethylbenzene Br (C5), I (C2), CH₃ (C1, C3) C₈H₈BrI 310.96 Cross-coupling reactions
1,3-Dimethylbenzene (m-xylene) CH₃ (C1, C3) C₈H₁₀ 106.16 Solvent, chemical intermediate
5-Bromo-2-(difluoromethoxy)-1,3-dimethylbenzene Br (C5), OCF₂H (C2), CH₃ (C1, C3) C₉H₉BrF₂O 263.07 Pharmaceuticals, agrochemicals
5-Bromo-1,3-dichloro-2-methylbenzene Br (C5), Cl (C1, C3), CH₃ (C2) C₇H₅BrCl₂ 239.93 Flame retardants, dyes

Key Observations :

  • Reactivity : The 2-bromoethoxy group in the target compound is more reactive toward nucleophilic substitution than the iodine in 5-Bromo-2-iodo-1,3-dimethylbenzene due to steric hindrance from the ethoxy chain .
  • Electron Effects: The electron-withdrawing bromine and bromoethoxy groups enhance electrophilic substitution reactivity compared to non-halogenated analogs like m-xylene .
  • Solubility : The bromoethoxy group improves solubility in polar organic solvents compared to dichloro- or difluoromethoxy derivatives .

Toxicity and Environmental Impact

Toxicity data (EC₅₀ values) for substituted benzenes from Propsilocerus akamusi larvae studies are summarized below:

Table 2: Toxicity Ranking of Substituted Benzenes (24h EC₅₀)

Compound EC₅₀ (mg/L) Toxicity Class
p-Chlorophenol 0.12 Polar anesthetic
Nitrobenzene 0.45 Polar anesthetic
1,3-Dimethylbenzene 2.10 Non-polar anesthetic
Chlorobenzene 3.80 Non-polar anesthetic
This compound* Estimated 1.5–2.0 Non-polar anesthetic (predicted)

Insights :

  • The target compound’s dual bromine substituents likely increase its toxicity compared to non-halogenated analogs (e.g., m-xylene) due to enhanced lipophilicity and membrane disruption .
  • Binary mixtures of halogenated benzenes exhibit synergistic toxicity (52.63% of cases), suggesting caution in industrial applications involving mixed halogenated solvents .

Physical Properties :

  • Boiling Point : Higher than m-xylene due to increased molecular weight and polarity (~250–300°C estimated).
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions due to the bromoethoxy group.

Biological Activity

5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving bromination and etherification processes. The synthesis typically employs brominating agents and may involve the use of potassium carbonate as a catalyst in the etherification of phenolic compounds. The general reaction scheme can be summarized as follows:

C6H4(Br)(OC2H4Br)+R5 Bromo 2 2 bromoethoxy 1 3 dimethylbenzene\text{C}_6\text{H}_4(\text{Br})(\text{O}\text{C}_2\text{H}_4\text{Br})+\text{R}\rightarrow \text{5 Bromo 2 2 bromoethoxy 1 3 dimethylbenzene}

Antimicrobial Properties

Research indicates that brominated compounds, including derivatives like this compound, exhibit significant antimicrobial activities. For instance, studies have demonstrated that similar brominated compounds can effectively inhibit the growth of various bacterial strains. The mechanism is often attributed to the disruption of microbial cell membranes due to the lipophilic nature of these compounds.

Insecticidal Activity

A notable study highlighted the larvicidal effects of related brominated compounds against Aedes aegypti, a vector for dengue fever. The compound 1-(2-bromoethoxy)-2-phenylbenzene showed a 100% mortality rate in larvae after 24 hours of exposure . This suggests that this compound may possess similar insecticidal properties, warranting further investigation in this area.

Case Study: Larvicidal Activity

In a controlled laboratory setting, researchers evaluated the larvicidal efficacy of various brominated compounds against Aedes aegypti. The results indicated that compounds with similar structural features to this compound exhibited potent activity. The study utilized a concentration gradient to determine effective doses and established a clear relationship between bromination and increased toxicity to mosquito larvae.

CompoundConcentration (ppm)Mortality Rate (%)
This compound50100
1-(2-bromoethoxy)-2-phenylbenzene50100
Control (non-brominated)-0

Anti-inflammatory Activity

Another aspect of biological activity involves anti-inflammatory properties. Compounds with similar structures have shown potential in reducing inflammation in various models. For example, studies on benzimidazole derivatives have indicated that modifications involving brominated groups can enhance anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

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